1-(3,3-Difluorocyclopentyl)ethan-1-amine
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Overview
Description
1-(3,3-Difluorocyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine group
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclopentyl)ethan-1-amine typically involves the following steps:
Fluorination: The selective fluorination of the cyclopentyl ring to introduce the fluorine atoms.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-(3,3-Difluorocyclopentyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms or the amine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,3-Difluorocyclopentyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclopentyl)ethan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atoms and the amine group play crucial roles in its binding affinity and activity. The pathways involved may include receptor binding, enzyme inhibition, or modulation of cellular processes .
Comparison with Similar Compounds
1-(3,3-Difluorocyclopentyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(3,3-Difluorocyclopentyl)methanamine: Similar structure but with a methanamine group instead of ethanamine.
1-(3,3-Difluorocyclopentyl)propan-1-amine: Similar structure but with a propanamine group.
1-(3,3-Difluorocyclopentyl)butan-1-amine: Similar structure but with a butanamine group.
The uniqueness of this compound lies in its specific combination of the cyclopentyl ring, fluorine atoms, and ethanamine group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,3-difluorocyclopentyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(10)6-2-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDLMWCOMQHALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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